5-bromo-2-ethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-ethylphenol is an organic compound that belongs to the class of bromophenols It consists of a hydroxyl group and a bromine atom bonded to a benzene ring, with an ethyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-ethylphenol typically involves the bromination of 2-ethylphenol. This can be achieved through electrophilic halogenation, where bromine is introduced to the phenol compound in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the bromine atom can lead to the formation of 2-ethylphenol.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are often employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 2-ethylphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-ethylphenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
- 2-Bromophenol
- 4-Bromo-2-ethylphenol
- 2,4-Dibromophenol
Comparison: 5-Bromo-2-ethylphenol is unique due to the presence of both an ethyl group and a bromine atom on the benzene ring. This structural feature imparts distinct chemical properties, such as altered reactivity and solubility, compared to other bromophenols. The position of the ethyl group also influences the compound’s steric and electronic effects, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
56152-25-1 |
---|---|
Molecular Formula |
C8H9BrO |
Molecular Weight |
201.1 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.